molecular formula C13H10Cl2N6 B2696587 N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine CAS No. 1787964-42-4

N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine

Cat. No.: B2696587
CAS No.: 1787964-42-4
M. Wt: 321.17
InChI Key: NKGAIYULJXBROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine is a synthetic organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both pyrimidine and quinoxaline moieties in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Quinoxaline Ring Formation: The quinoxaline ring is often formed by the condensation of o-phenylenediamine with α-dicarbonyl compounds such as glyoxal or diketones.

    Coupling Reaction: The final step involves the coupling of the pyrimidine derivative with the quinoxaline derivative. This can be achieved through nucleophilic substitution reactions, often facilitated by catalysts or under specific pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride can reduce the quinoxaline ring, altering its electronic properties.

    Substitution: The chlorine atoms on the quinoxaline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine exerts its effects is likely related to its ability to interact with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-aminopyrimidin-2-yl)methyl]-quinoxalin-2-amine: Lacks the dichloro substitution, potentially altering its biological activity.

    6,7-dichloroquinoxalin-2-amine: Lacks the pyrimidine moiety, which may reduce its specificity for certain targets.

Uniqueness

N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine is unique due to the combination of the pyrimidine and quinoxaline rings, along with the dichloro substitution. This structural complexity may confer enhanced biological activity and specificity compared to simpler analogs.

Properties

IUPAC Name

N-[(4-aminopyrimidin-2-yl)methyl]-6,7-dichloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N6/c14-7-3-9-10(4-8(7)15)20-13(5-18-9)19-6-12-17-2-1-11(16)21-12/h1-5H,6H2,(H,19,20)(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGAIYULJXBROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CNC2=NC3=CC(=C(C=C3N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.